molecular formula C15H18F3N5O B7007380 N-(2-tert-butylpyrimidin-4-yl)-4,4,4-trifluoro-3-pyrazol-1-ylbutanamide

N-(2-tert-butylpyrimidin-4-yl)-4,4,4-trifluoro-3-pyrazol-1-ylbutanamide

Cat. No.: B7007380
M. Wt: 341.33 g/mol
InChI Key: XUGFILHXHHRVRS-UHFFFAOYSA-N
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Description

N-(2-tert-butylpyrimidin-4-yl)-4,4,4-trifluoro-3-pyrazol-1-ylbutanamide: is a complex organic compound featuring a pyrimidine ring substituted with a tert-butyl group, a trifluoromethyl group, and a pyrazole ring

Properties

IUPAC Name

N-(2-tert-butylpyrimidin-4-yl)-4,4,4-trifluoro-3-pyrazol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N5O/c1-14(2,3)13-19-7-5-11(22-13)21-12(24)9-10(15(16,17)18)23-8-4-6-20-23/h4-8,10H,9H2,1-3H3,(H,19,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGFILHXHHRVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=N1)NC(=O)CC(C(F)(F)F)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-tert-butylpyrimidin-4-yl)-4,4,4-trifluoro-3-pyrazol-1-ylbutanamide typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, tert-butyl halides, trifluoromethylated reagents, and pyrazole derivatives. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the tert-butyl group.

    Electrophilic aromatic substitution: to attach the trifluoromethyl group.

    Cyclization reactions: to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions may target the pyrimidine ring or the carbonyl group in the butanamide moiety.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the tert-butyl and trifluoromethyl groups.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science: Its structural features make it a candidate for developing new materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s structural motifs are common in pharmaceuticals, making it a potential lead compound for drug discovery.

    Biological Probes: It can be used in the design of probes for studying biological processes due to its ability to interact with various biomolecules.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Polymer Science: Incorporation into polymers to enhance their properties such as thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of N-(2-tert-butylpyrimidin-4-yl)-4,4,4-trifluoro-3-pyrazol-1-ylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The trifluoromethyl group can enhance binding affinity due to its electron-withdrawing properties, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Conclusion

This compound is a compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable target for synthesis and study in various fields.

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